molecular formula C12H20N2 B1213734 Tremorine CAS No. 51-73-0

Tremorine

Cat. No.: B1213734
CAS No.: 51-73-0
M. Wt: 192.3 g/mol
InChI Key: JSUAJTLKVREZHV-UHFFFAOYSA-N
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Scientific Research Applications

Tremorine is primarily used in scientific research to induce tremors in animals, aiding in the development of anti-Parkinsonian drugs. Its applications extend to:

Mechanism of Action

Tremorine is used to induce tremors in animals, which is useful for the development of drugs for the treatment of Parkinson’s disease . The tremors induced by this compound are similar to those seen in Parkinson’s disease, and they can be counteracted by beta blockers .

Future Directions

Deep brain stimulation (DBS) is considered an evidence-based, routine therapy for patients with selected neurological and psychiatric disorders . Tremorine, due to its ability to induce tremors, could potentially be used in research to further understand and improve DBS treatment for tremor-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tremorine can be synthesized through a one-pot, three-step, double-catalytic A3 coupling reaction. This involves the use of ethynyltrimethylsilane, secondary amines (cyclic, aliphatic, or aromatic), and formaldehyde. The reaction is catalyzed by cationic ethynyl-bridged digold catalysts, specifically the [AuI(L1)]SbF6 complex, which is more active compared to neutral L2 and L3 AuI bis(trifluoromethanesulfonyl)imidate complexes .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Tremorine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions, often requiring specific solvents and temperatures.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound’s ability to induce tremors reliably and its use as a model compound for Parkinson’s disease research make it unique. Its structural properties, particularly the presence of pyrrolidine rings and an ethynyl bridge, contribute to its distinct pharmacological profile .

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUAJTLKVREZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199004
Record name Tremorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-73-0
Record name 1,1′-(2-Butyne-1,4-diyl)bis[pyrrolidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tremorine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tremorine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407428
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Record name Tremorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREMORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U817VZ1URQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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